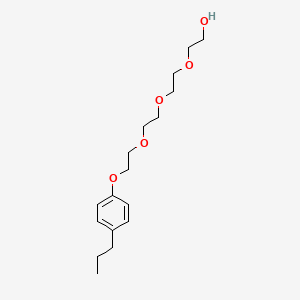
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol: is a chemical compound with the molecular formula C₁₇H₂₈O₅. It is characterized by a long chain of ethoxy groups attached to a propylphenoxy group. This compound is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-propylphenol.
Etherification: The 4-propylphenol undergoes etherification with ethylene oxide in the presence of a base such as sodium hydroxide to form 4-propylphenoxyethanol.
Polyether Formation: The 4-propylphenoxyethanol is then reacted with additional ethylene oxide units to form the polyether chain, resulting in the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully controlled to ensure high yield and purity. The process often involves:
Continuous Addition of Ethylene Oxide: To control the degree of polymerization.
Catalysts: Use of catalysts like potassium hydroxide to speed up the reaction.
Purification: The final product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Reagents like alkyl halides in the presence of a base.
Esterification: Carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted ethers.
Esterification: Formation of esters.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol is largely dependent on its ability to interact with various molecular targets. Its amphiphilic nature allows it to integrate into lipid bilayers, making it useful in the study of membrane proteins and drug delivery systems. The ethoxy chains provide flexibility and hydrophilicity, which can influence the compound’s interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(2-(2-(4-Propylphenoxy)ethoxy)ethoxy)ethoxy)ethanol: is similar to other polyether compounds such as:
Uniqueness
- Chain Length : The specific length of the ethoxy chain in this compound provides unique solubility and interaction properties.
- Functional Group : The presence of the propyl group on the phenoxy ring can influence the compound’s hydrophobicity and reactivity compared to similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
90213-13-1 |
|---|---|
Molekularformel |
C17H28O5 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-(4-propylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C17H28O5/c1-2-3-16-4-6-17(7-5-16)22-15-14-21-13-12-20-11-10-19-9-8-18/h4-7,18H,2-3,8-15H2,1H3 |
InChI-Schlüssel |
PAXCNPLAOAOAPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


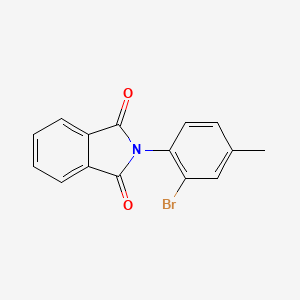
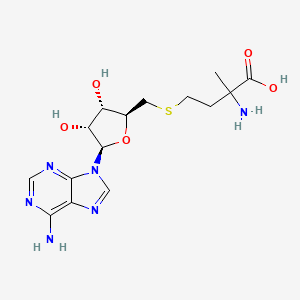
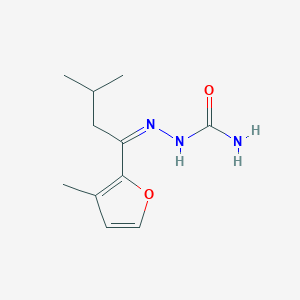

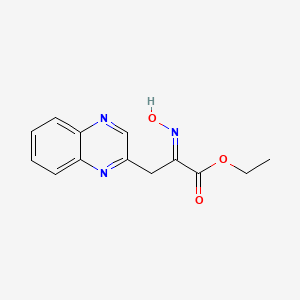
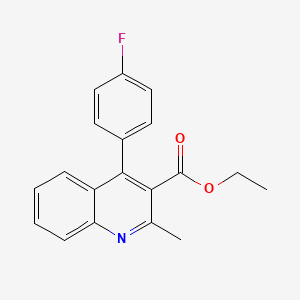

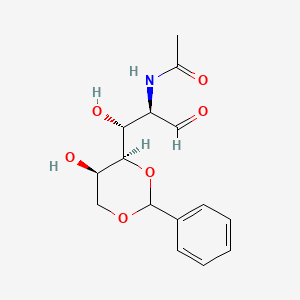
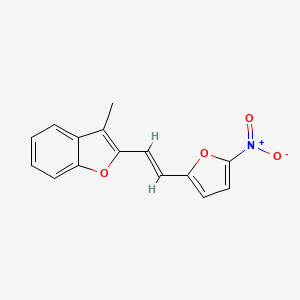
![4-[4-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrol-1-yl]benzene-1-sulfonamide](/img/structure/B15210598.png)

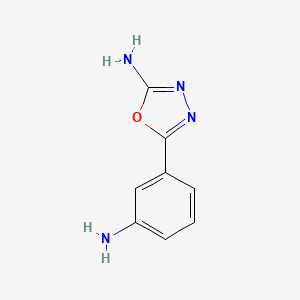
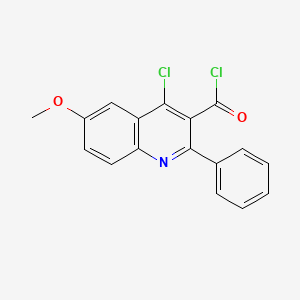
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)
